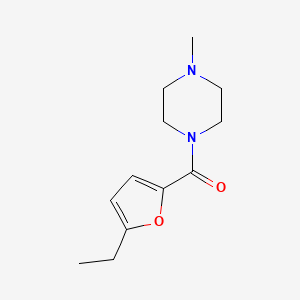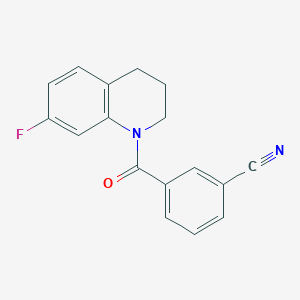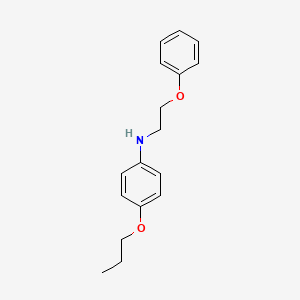![molecular formula C11H13ClN2O3 B7559148 2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as Chloramphenicol, which is an antibiotic that is used to treat a wide range of bacterial infections. Chloramphenicol is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. Chloramphenicol has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chloramphenicol is its broad-spectrum activity against a wide range of bacterial species. This makes it a useful tool in the study of bacterial resistance to antibiotics. However, Chloramphenicol has some limitations for lab experiments. It is known to have toxic effects on bone marrow cells, which can limit its use in certain experiments. Additionally, Chloramphenicol is not effective against all bacterial species, which may limit its usefulness in certain studies.
Direcciones Futuras
There are several future directions for research on Chloramphenicol. One area of research is the development of new analogs of Chloramphenicol that have improved antibacterial activity and reduced toxicity. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, which may lead to the development of new strategies for combating antibiotic resistance. Finally, Chloramphenicol has been found to have anti-inflammatory properties, and further research in this area may lead to the development of new treatments for inflammatory disorders.
Métodos De Síntesis
Chloramphenicol can be synthesized by the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with acetamide to form p-nitrophenyl acetamide. The p-nitrophenyl acetamide is then reduced to p-aminophenyl acetamide. Finally, the p-aminophenyl acetamide is reacted with 2-chloroacetyl chloride to form Chloramphenicol.
Aplicaciones Científicas De Investigación
Chloramphenicol has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-9-4-2-8(3-5-9)14-11(16)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWTOKLHQUJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)